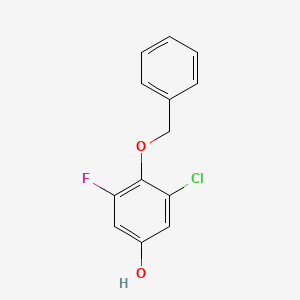

4-(苄氧基)-3-氯-5-氟苯酚

描述

Synthesis Analysis

The synthesis of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” has been reported in the literature. For instance, Schiff base ligands were synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another study reports on the reactions of bromonium ions with acceptor olefins, which could be relevant to understanding the reactivity of the compound .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3-chloro-5-fluorophenol” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The structure of similar compounds suggests that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .Chemical Reactions Analysis

The reactivity of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol” can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-3-chloro-5-fluorophenol” are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability.科学研究应用

放射合成前体

4-(苄氧基)-3-氯-5-氟苯酚已显示出作为复杂分子放射合成的前体的有效性,特别是在 PET 成像的背景下。Helfer 等人 (2013) 的一项研究表明,与 4-(苄氧基)-3-氯-5-氟苯酚在结构上相关的双(4-苄氧基苯基)碘盐是 4-[18F]氟苯酚放射合成的非常有效的标记前体。该化合物是构建包含 4-[18F]氟苯氧基部分的更复杂分子的重要中间体,该部分在 PET 成像剂中具有关联性。使用常规加热实现了 43 ± 12% 的总放射化学产率 (RCY),使用微波加热实现了 52 ± 3%,这表明该化合物在合成具有医学相关性的放射性标记化合物中的潜力 (Helfer 等人,2013)。

传感应用的荧光探针

在另一个领域,与 4-(苄氧基)-3-氯-5-氟苯酚在结构上相似的化合物已应用于荧光探针的开发。Tanaka 等人 (2001) 探索了 2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并噁唑及其苯并噻唑类似物的使用,他们从相关化合物中合成了这些类似物。这些荧光团对 pH 变化表现出高灵敏度,并选择性地感测镁和锌等金属阳离子,展示了它们在创建用于生物成像和金属离子检测的荧光探针方面的潜力 (Tanaka 等人,2001)。

厌氧转化研究

与 4-(苄氧基)-3-氯-5-氟苯酚具有结构相似性的苯酚氟代类似物已被用于研究苯酚到苯甲酸盐的厌氧转化。Genthner 等人 (1989) 使用异构氟苯酚通过降解苯酚的联合体来研究这种转化,表明这些化合物在理解生化途径和环境生物降解过程中的作用 (Genthner 等人,1989)。

生物活性分子的合成

在 4-(苄氧基)-3-氯-5-氟苯酚中看到的氟苯基和苄氧基苯基基团已被识别为药效团,是合成生物活性分子的关键组成部分。Holla 等人 (2003) 强调了它们在合成具有潜在抗菌特性的新分子中的作用,强调了这些基团在药物化学和药物开发中的重要性 (Holla 等人,2003)。

作用机制

Target of action

Compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorophenol”, such as Monobenzone, primarily target melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of action

Monobenzone, a similar compound, is proposed to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical pathways

Compounds like monobenzone might affect the tyrosine pathway, which is crucial for the production of melanin .

Pharmacokinetics

For similar compounds like Monobenzone, systemic concentrations were minimal upon intravenous administration .

Result of action

The result of the action of similar compounds like Monobenzone is depigmentation, or loss of skin color . This is due to the loss of melanin from melanocytes .

Action environment

The action, efficacy, and stability of “4-(Benzyloxy)-3-chloro-5-fluorophenol” could be influenced by various environmental factors. For instance, light, temperature, and oxygen availability can affect the stability of similar compounds .

安全和危害

属性

IUPAC Name |

3-chloro-5-fluoro-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAOFURKSGJYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)

![1-Ethyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1448908.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)